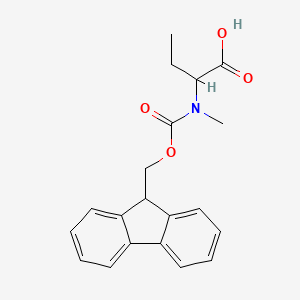

N-Fmoc-2-(methylamino)butyric acid

Description

Contextualization within N-Methylated Amino Acid Chemistry

N-methylated amino acids are naturally occurring or synthetic amino acids where a methyl group is attached to the backbone amide nitrogen. This seemingly minor modification can profoundly impact the properties of peptides and proteins. The presence of N-methylated residues can enhance a peptide's resistance to enzymatic degradation, thereby increasing its stability and bioavailability in biological systems. csic.esenamine.net Furthermore, N-methylation can influence the conformational preferences of the peptide backbone, leading to improved cell permeability and better interaction with hydrophobic targets. csic.es

N-Fmoc-2-(methylamino)butyric acid is a member of this important class of compounds. Its use in peptide synthesis allows for the precise incorporation of an N-methylated residue at a specific position in a peptide sequence. csic.es This strategic placement is a key tactic employed by medicinal chemists to fine-tune the pharmacological properties of peptide-based drug candidates. chemimpex.comenamine.net

Significance as a Strategic Building Block in Advanced Organic Synthesis

The utility of this compound extends beyond its role in modifying peptides. It serves as a versatile building block in the broader field of organic synthesis. chemimpex.com The Fmoc protecting group is stable under a variety of reaction conditions but can be selectively removed using a base, such as piperidine (B6355638). google.com This orthogonality allows for the construction of complex molecules with multiple functional groups.

In solid-phase peptide synthesis (SPPS), the Fmoc group on the N-terminus of the amino acid allows for the sequential addition of amino acid residues to a growing peptide chain attached to a solid support. chemimpex.comgoogle.com The synthesis of peptides containing N-methylated amino acids can be challenging; however, the availability of pre-prepared building blocks like this compound simplifies this process. acs.org While the synthesis of N-methylated amino acids can be hampered by high costs and limited availability, various synthetic methods are being developed to make these crucial building blocks more accessible. acs.org

Overview of Primary Research Directions and Methodological Underpinnings

Current research involving this compound and other N-methylated amino acids is largely focused on the development of novel therapeutic peptides. enamine.net Scientists are exploring their use in creating more stable and effective drugs for a range of diseases. The improved properties of N-methylated peptides make them attractive candidates for targeting protein-protein interactions and other challenging biological targets. csic.es

The primary methodological underpinning for the use of this compound is Fmoc-based solid-phase peptide synthesis. google.comacs.org This technique allows for the efficient and automated synthesis of peptides. Research is also ongoing to develop more efficient methods for the synthesis of N-methylated amino acids themselves. One such approach involves the N-alkylation of Nα-arylsulfonylamino esters. acs.org Another reported method for the synthesis of related compounds involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. csic.es

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1341092-00-9 | wuxiapptec.combldpharm.com |

| Molecular Formula | C20H21NO4 | nih.govwuxiapptec.com |

| Molecular Weight | 339.39 g/mol | nih.govwuxiapptec.com |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | nih.gov |

| Synonyms | Fmoc-N-methyl-L-2-aminobutyric acid, N-Fmoc-(S)-2-(methylamino)butyric acid | nih.gov |

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLTUKBCCEZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 2 Methylamino Butyric Acid and Its Chiral Derivatives

Established and Emerging Synthetic Routes to N-Methylamino Acids

The synthesis of N-methylamino acids, including N-Fmoc-2-(methylamino)butyric acid, can be broadly categorized into several key approaches. These range from direct alkylation of the amino group to more complex multi-step procedures involving heterocyclic intermediates. The choice of method often depends on the starting materials, desired scale, and the need to preserve stereochemical integrity.

Direct N-Alkylation Strategies for Amine Methylation

Direct N-methylation of an amino acid derivative is a conceptually straightforward approach. However, it is often complicated by the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the need for chemoselective methylation in the presence of other nucleophilic side chains.

One common strategy involves the use of a suitable N-protecting group that enhances the acidity of the N-H proton, facilitating deprotonation with a base, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663). researchgate.netcdnsciencepub.comacs.org For instance, N-arylsulfonyl-protected amino esters can be effectively methylated using dimethyl sulfate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.org

Another approach involves the direct methylation of solid-supported amino acids. A novel solid-phase method has been developed based on the Matteson rearrangement of α-aminoalkylboronic esters, which allows for the mono-N-methylation of resin-bound amino acids. acs.orgnih.gov This technique offers the advantage of being applicable to solid-phase peptide synthesis workflows.

More recently, photocatalytic methods have emerged as a greener alternative. For example, silver(I)-loaded titanium dioxide (Ag(I)/TiO2) has been shown to catalyze the direct N-methylation of amino acids using methanol (B129727) as the methyl source under UV irradiation, preserving the optical purity of the chiral center. chemrxiv.org

Table 1: Comparison of Direct N-Alkylation Methods

| Method | Methylating Agent | Base/Catalyst | Key Features |

|---|---|---|---|

| N-Arylsulfonyl Amino Esters | Dimethyl sulfate | DBU | Efficient for N-arylsulfonyl protected substrates. acs.org |

| Solid-Phase Matteson Rearrangement | Pinacol chloromethylboronic ester | - | Applicable to solid-supported amino acids. acs.orgnih.gov |

Reductive Amination Approaches Utilizing Formaldehyde (B43269) Equivalents

Reductive amination is a widely used and versatile method for the synthesis of N-methylamino acids. This approach typically involves the reaction of a primary amino acid or its ester with formaldehyde or a formaldehyde equivalent to form a Schiff base or an iminium ion, which is then reduced in situ by a suitable reducing agent.

A common procedure involves the reaction of an amino acid ester with formaldehyde and a reducing agent such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). arizona.eduorganic-chemistry.org To prevent over-methylation, a temporary N-benzyl group is sometimes introduced via reductive amination with benzaldehyde, which is subsequently methylated and then removed by hydrogenolysis. This two-pot synthesis can be performed without side-chain protection and generally results in high yields without racemization. acs.org

Biocatalysis also offers a powerful tool for the asymmetric synthesis of N-alkylated amino acids via reductive amination. st-andrews.ac.uknih.gov Specific enzymes, such as N-methyl amino acid dehydrogenases and ketimine reductases, can catalyze the reductive coupling of α-keto acids with amines to produce optically pure N-alkylated amino acids on a gram scale. st-andrews.ac.uknih.gov

Oxazolidinone-Mediated Synthetic Pathways

The use of a temporary oxazolidinone ring is one of the most efficient and widely adopted strategies for the synthesis of N-Fmoc-N-methylamino acids, including this compound. nih.govacs.orgunimelb.edu.augoogle.comresearchgate.net This method is valued for its high yields, suppression of side reactions, and preservation of stereochemistry. google.comresearchgate.net

The first step in this pathway involves the condensation of an N-Fmoc protected amino acid with formaldehyde or its polymer, paraformaldehyde. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), in a solvent like toluene (B28343) or benzene (B151609) under reflux conditions, with azeotropic removal of water to drive the reaction to completion. researchgate.netnih.govresearchgate.net The resulting N-Fmoc-5-oxazolidinone is a stable, isolable intermediate. researchgate.net This cyclization proceeds efficiently for a wide range of N-Fmoc amino acids. nih.govacs.org

The key step to generate the N-methylamino acid is the reductive opening of the oxazolidinone ring. The classic and most frequently used method, developed by Freidinger et al., employs a mixture of a silane (B1218182) reducing agent, typically triethylsilane (Et3SiH), and a strong acid, trifluoroacetic acid (TFA). google.com The reaction is usually carried out in a chlorinated solvent like chloroform (B151607) or dichloromethane. researchgate.netresearchgate.net This process reductively cleaves the C2-O bond of the oxazolidinone, installing a methyl group on the nitrogen atom and regenerating the carboxylic acid functionality. This method has been successfully applied to the synthesis of the 20 common proteinogenic L-amino acids. nih.govacs.org

Yields are representative and may vary based on specific reaction conditions.

While the use of strong acids like TFA is effective, it can sometimes lead to the cleavage of acid-labile side-chain protecting groups. To address this, an improved method utilizing Lewis acid catalysis for the reductive ring opening has been developed. nih.govacs.org This approach offers a more environmentally benign and highly efficient alternative to the use of strong Brønsted acids. nih.gov

In this modified procedure, a Lewis acid, such as a scandium or ytterbium triflate, is used to catalyze the reductive cleavage of the N-Fmoc-5-oxazolidinone with a silane reducing agent. nih.govresearchgate.net This method has been shown to be effective for a variety of Fmoc-protected amino acids, providing the desired N-methylated products in high yields and purity, often with simpler workup procedures compared to the strong acid method. nih.govresearchgate.net

Alternative Chemical Transformations for N-Methylamino Acid Construction

The construction of N-methylamino acids can be achieved through several chemical transformations beyond simple direct alkylation, which often suffers from over-methylation. These methods provide more controlled and efficient routes to the desired products.

One of the most effective and widely used strategies is based on the work of Fukuyama and later adapted for solid-phase synthesis by Miller, Scanlan, Biron, and Kessler. nih.gov This method involves the temporary protection of the primary amine with an ortho-nitrobenzenesulfonyl (o-NBS) group. The sulfonamide proton is sufficiently acidic to be removed by a mild base, allowing for selective methylation. The o-NBS group can then be removed under mild conditions to yield the N-methylated amine. nih.govacs.org A common protocol uses o-NBS-Cl and a base like collidine for the sulfonylation, followed by methylation with reagents such as dimethyl sulfate or methyl iodide. nih.govacs.org

Another powerful approach involves the formation and subsequent reductive cleavage of oxazolidinone intermediates. google.comacs.orgnih.govresearchgate.net N-protected amino acids, such as those with a benzyloxycarbonyl (Z) or Fmoc group, can be cyclized with formaldehyde or paraformaldehyde to form a 5-oxazolidinone (B12669149) ring. researchgate.net This intermediate is then reductively opened using reagents like triethylsilane (TES) in trifluoroacetic acid (TFA) to yield the N-methylamino acid. researchgate.net This method is advantageous as it is applicable to a wide range of amino acids and can be performed without racemization. google.comnih.gov

Reductive amination of a keto-acid precursor, 2-oxo-butanoic acid, with methylamine (B109427) is another direct route. google.com However, this often requires biocatalytic or asymmetric chemical methods to control the stereochemistry of the newly formed chiral center.

A summary of common N-methylation methods is presented below.

| Method | Key Reagents | Phase | Advantages | References |

| Sulfonamide Method (Biron-Kessler) | o-NBS-Cl, Base (e.g., DBU, collidine), Methylating agent (e.g., DMS, MeI) | Solution & Solid | High efficiency, compatible with Fmoc-SPPS. nih.govacs.org | nih.govacs.org |

| Oxazolidinone Method | Formaldehyde, Acid catalyst, Reducing agent (e.g., Et3SiH, H2/Pd-C) | Solution & Solid | General applicability, avoids over-methylation, retains chirality. google.comacs.orgresearchgate.net | google.comacs.orgresearchgate.net |

| Direct Reductive Amination | α-Keto acid, Methylamine, Reducing agent | Solution | Direct route. | google.com |

Stereoselective Synthesis of Enantiopure this compound

Controlling the stereochemistry at the α-carbon is crucial for the biological activity of peptides incorporating N-methylated amino acids. Several strategies have been developed for the stereoselective synthesis of enantiopure this compound.

Asymmetric Synthesis of (R)- and (S)-Enantiomers

Asymmetric synthesis of chiral α-amino acids often employs chiral auxiliaries or chiral catalysts to induce stereoselectivity. One established method involves the alkylation of chiral Schiff base complexes. For instance, nickel(II) complexes derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzophenone, can be deprotonated and alkylated with high diastereoselectivity. rsc.orgnih.gov Subsequent hydrolysis cleaves the complex, releasing the optically pure α-amino acid and allowing for the recovery of the chiral ligand. rsc.org This general approach can be adapted for the synthesis of 2-aminobutyric acid precursors.

The use of chiral auxiliaries like Oppolzer's camphorsultam is another effective strategy. researchgate.net An N-acylated camphorsultam can be stereoselectively alkylated. For example, the synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine was achieved by alkylating a thiazolinylcamphorsultam derivative, followed by hydrolysis and protection steps. researchgate.net A similar sequence starting with a suitable butyric acid derivative could yield the desired enantiomers of this compound.

Enzymatic and Biocatalytic Approaches for Chiral N-Methylamino Acid Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral amines and amino acids. manchester.ac.ukrsc.org Enzymes such as N-methylamino acid dehydrogenases (NMAADHs), ketimine reductases (KIREDs), and reductive aminases have emerged as powerful tools for the asymmetric synthesis of N-alkyl amino acids. manchester.ac.uknih.gov

These enzymes catalyze the reductive coupling of an α-keto acid with an amine. nih.gov For the synthesis of enantiopure 2-(methylamino)butyric acid, 2-oxobutanoic acid would be reacted with methylamine in the presence of one of these enzymes and a cofactor (e.g., NAD(P)H). The choice of enzyme can determine the stereochemical outcome, providing access to either the (R)- or (S)-enantiomer. Researchers have successfully used panels of these enzymes to synthesize a variety of optically pure N-alkylated amino acids, demonstrating their practical utility on a gram scale with high yields. manchester.ac.uknih.gov

Another class of enzymes, ammonia (B1221849) lyases, can catalyze the enantioselective addition of an amine to an α,β-unsaturated acid. rsc.org For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the addition of various amines to fumarate, suggesting its potential application with other unsaturated substrates to produce unnatural amino acids. rug.nl

Diastereoselective Methods in the Formation of Methylamino Butyric Acid Analogs

Diastereoselective methods are critical for synthesizing complex amino acid analogs with multiple stereocenters, such as β-hydroxy or α-methyl substituted versions of 2-(methylamino)butyric acid. These methods often rely on substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a subsequent reaction.

For instance, the synthesis of all four stereoisomers of α-methyl-β-phenylserine was achieved via the highly diastereoselective Grignard addition of phenylmagnesium bromide to chiral (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. unirioja.es The stereochemistry of the starting aldehyde dictated the configuration of the newly formed hydroxyl-bearing carbon.

Similarly, 1,3-oxazinan-6-ones, derived from β-amino acids, serve as versatile scaffolds for diastereoselective reactions. researchgate.netresearchgate.net The enolate of a chiral 4-substituted 1,3-oxazinan-6-one can be alkylated or hydroxylated at the 5-position with excellent diastereoselectivity, providing access to various α-substituted-β-amino acids. researchgate.net These strategies could be applied to create diastereomerically pure analogs of methylamino butyric acid.

Applications of N Fmoc 2 Methylamino Butyric Acid in Peptide Science and Medicinal Chemistry

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The use of N-Fmoc-2-(methylamino)butyric acid as a building block in Solid-Phase Peptide Synthesis (SPPS) offers several advantages, particularly in the creation of complex and therapeutically relevant peptides. oup.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial for this process, as it provides temporary protection of the amino group, which can be selectively removed under basic conditions to allow for the stepwise addition of amino acids to the growing peptide chain. oup.com

Facilitation of Complex Peptide Sequence Assembly

The incorporation of N-methylated amino acids like this compound can present challenges during peptide synthesis due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction. google.com However, their inclusion is often necessary for creating peptides with desired therapeutic properties. nih.gov The synthesis of peptides containing N-methylated amino acids often requires optimized coupling reagents and conditions to ensure efficient and complete reactions. google.combachem.com For instance, the use of coupling reagents like PyBOP® or HATU has been shown to be effective in coupling N-methylated amino acids. bachem.comsigmaaldrich.com

The assembly of complex peptide sequences, including those with multiple N-methylated residues, benefits from strategies that can overcome the inherent difficulties in forming peptide bonds involving these modified amino acids. sigmaaldrich.com The development of specialized protocols and reagents has been instrumental in enabling the synthesis of such complex peptides, which are of great interest in drug discovery. nih.govgoogle.com

Strategies for Overcoming Challenges in Hindered Peptide Coupling Reactions

The steric bulk of the N-methyl group in this compound makes the coupling of the subsequent amino acid more challenging compared to the coupling to a primary amine. This can lead to incomplete reactions and the formation of deletion sequences. sigmaaldrich.com To address this, several strategies have been developed:

Specialized Coupling Reagents: The use of highly reactive coupling reagents is often necessary. Reagents such as PyBrOP®, HATU, and COMU have demonstrated improved efficiency in coupling to N-methylated amino acids. google.combachem.com These reagents can overcome the steric hindrance and promote the formation of the peptide bond.

Optimized Reaction Conditions: Longer reaction times and elevated temperatures can also be employed to drive the coupling reaction to completion. sigmaaldrich.com Microwave-assisted SPPS has emerged as a valuable technique for accelerating these difficult coupling steps. acs.org

Use of Amino Acid Halides: The conversion of the incoming Fmoc-amino acid to its acid fluoride (B91410) or chloride can enhance its reactivity, facilitating coupling to the sterically hindered N-methylamino acid. google.com

| Strategy | Description | Key Reagents/Conditions |

| Specialized Coupling Reagents | Use of highly reactive reagents to overcome steric hindrance. | PyBrOP®, HATU, COMU google.combachem.com |

| Optimized Reaction Conditions | Modification of reaction parameters to favor complete coupling. | Longer reaction times, elevated temperatures, microwave irradiation sigmaaldrich.comacs.org |

| Amino Acid Halides | Increasing the electrophilicity of the incoming amino acid. | Fmoc-amino acid fluorides/chlorides google.com |

Mitigation of Racemization during Peptide Bond Formation

Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a potential side reaction during peptide synthesis, particularly for sterically hindered residues. nih.gov While the N-methyl group can increase the propensity for racemization under certain conditions, careful selection of coupling methods can minimize this issue. The use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in conjunction with coupling reagents such as HATU has been shown to suppress racemization. google.comnih.gov Furthermore, performing the coupling reaction at lower temperatures can also help to preserve the stereochemistry of the N-methylated amino acid. nih.gov

Influence on Peptide Conformation, Stability, and Biological Activity

The introduction of this compound into a peptide sequence has profound effects on the resulting peptide's properties, which are critical for its therapeutic potential. researchgate.netnih.gov

Impact of N-Methylation on Proteolytic Resistance of Peptide Chains

One of the most significant advantages of incorporating N-methylated amino acids is the enhanced resistance of the resulting peptide to proteolytic degradation. nih.govrsc.org The N-methyl group shields the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems. researchgate.netrsc.org This increased stability is a crucial factor in improving the bioavailability and therapeutic efficacy of peptide-based drugs. mdpi.comnih.gov Research has shown that even a single N-methyl substitution can dramatically increase resistance to proteolysis. nih.gov For example, the half-life of a peptide can be increased several-fold upon N-methylation. rsc.org

Table: Effect of N-Methylation on Proteolytic Half-Life

| Peptide Modification | Relative Half-Life Increase | Reference |

|---|---|---|

| Single N-methyl substitution | 72 to >1000-fold | nih.gov |

| N-methylation of labile peptide bonds | 24-fold (from 30 min to 12 h) | mdpi.com |

Modulation of Conformational Rigidity and Helical Propensity in Peptides

N-methylation of a peptide backbone has a significant impact on its conformational properties. monash.edu The presence of the methyl group on the amide nitrogen restricts the rotation around the peptide bond, leading to a more rigid structure. mdpi.commonash.edu This conformational constraint can favor specific secondary structures, such as helices, or induce particular turns in the peptide chain. mdpi.com By influencing the peptide's three-dimensional shape, N-methylation can modulate its binding affinity and selectivity for its biological target. nih.govmonash.edu The loss of a hydrogen bond donor at the N-methylated position can also alter the peptide's hydrogen bonding network, further influencing its conformation and interaction with its receptor. monash.edu This can lead to peptides with improved specificity for their targets. nih.gov

Enhancement of Cell Permeability and Bioavailability through N-Methylation

The incorporation of N-methylated amino acids, such as this compound, into peptide structures is a key strategy for improving their pharmacokinetic properties, particularly cell permeability and oral bioavailability. N-methylation modifies the peptide backbone, which can lead to a reduced number of hydrogen bond donors and can favor conformations that shield polar groups from the solvent. These changes can significantly enhance the ability of a peptide to cross cell membranes.

Research on cyclic hexapeptides has demonstrated that N-methylation can substantially improve intestinal permeability. acs.orgscispace.com In one study, a library of cyclic hexapeptides with varying numbers and positions of N-methyl groups was synthesized and evaluated for permeability using an in-vitro Caco-2 cell model. acs.orgscispace.com While most of the peptides exhibited poor permeability, a significant subset showed high permeability, comparable to the transcellular permeability marker, testosterone. acs.org Interestingly, there was no direct correlation between the number of N-methyl groups and the enhancement in permeability. acs.orgscispace.com However, a positional effect was observed, where the presence of an N-methyl group adjacent to a D-alanine residue was common among the highly permeable peptides. acs.org

Another study reported a method for selective on-resin N-methylation of cyclic peptides, which produced compounds with drug-like membrane permeability. nih.govescholarship.org One of the most permeable compounds, a cyclic hexapeptide with three N-methyl groups, demonstrated an oral bioavailability of 28% in rats. nih.govescholarship.org These findings underscore that N-methylation, when strategically applied, can be a powerful tool in the design of orally available peptide-based therapeutics. acs.orgscispace.com The conformation of the peptide appears to be a critical factor, dictating the regiochemistry of the N-methylation reaction and ultimately influencing the permeability of the resulting N-methylated variants. nih.govescholarship.org

Table 1: Effect of N-Methylation on the Permeability of Cyclic Hexapeptides in a Caco-2 Model

| Peptide Characteristic | Permeability Coefficient (Papp) | Comparison Marker | Transport Route Implication |

| Most non-methylated or randomly methylated peptides | < 1 x 10⁻⁶ cm/s | Lower than Mannitol | Poor permeability, likely paracellular |

| 10 specific N-methylated analogues | > 1 x 10⁻⁵ cm/s | Similar to Testosterone | High permeability, likely transcellular |

| Data sourced from studies on cyclic hexapeptide libraries. acs.orgscispace.com |

Design and Synthesis of Peptidomimetics and Bioactive Compounds

This compound is a valuable building block in the design and synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified features to improve their therapeutic properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govresearchgate.net The introduction of an N-methyl group on the amide nitrogen, a modification facilitated by using this compound during synthesis, is a common strategy in creating peptidomimetics. nih.gov This modification eliminates the amide proton, which is crucial for protease recognition and cleavage, thereby significantly increasing the metabolic stability of the peptide. nih.gov

Development of Peptide-Based Therapeutic Agents

The use of N-methylated amino acids is a well-established approach in the development of peptide-based drugs with improved pharmacological profiles. acs.org N-methylation can enhance receptor selectivity and bioactivity in addition to improving stability and permeability. pnas.org For example, N-methylation of peptides like Arg-Gly-Asp (RGD) and somatostatin (B550006) analogues has led to compounds with improved characteristics. nih.govpnas.org While direct research on therapeutic agents containing this compound is specific, the utility of closely related building blocks, such as Fmoc-N-Me-Dab(Boc)-OH, has been demonstrated in the synthesis of peptide-based drugs with anti-tumor activity. The incorporation of such N-methylated residues is a key step in engineering peptides with the potential for clinical application.

Applications in Bioconjugation and Ligand Design

This compound can be incorporated into peptides that are designed for bioconjugation and as specific ligands for biological targets. Bioconjugation involves linking a peptide to another molecule, such as a fluorophore, a drug, or a targeting moiety, to create a hybrid molecule with novel functions. mdpi.com The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids are essential. nih.gov The design of specific ligands, for instance, for G protein-coupled receptors, may involve creating peptide analogues with modified backbones to achieve the desired conformation and binding affinity. nih.gov The N-methyl group from this compound can play a role in constraining the peptide's conformation, which can be critical for selective binding to a receptor.

Synthesis of Unnatural Amino Acid Analogs with Modified Side Chains

This compound is itself an unnatural amino acid analog. The field of medicinal chemistry continuously explores new unnatural amino acids to expand the chemical space for drug discovery. researchgate.net The synthesis of peptides containing bulky unnatural amino acids, including N-alkylated and α,α-disubstituted amino acids, presents significant challenges, particularly in the coupling steps during solid-phase synthesis. google.com The Fmoc-based synthesis of N-methylated amino acids is a crucial area of research to make these valuable building blocks more accessible. acs.org Furthermore, synthetic routes have been developed for a variety of N-Fmoc-amino acids with diverse side chains, including those with basic tertiary amine functionalities, which can be used as mimetics for natural basic amino acids like lysine (B10760008) or arginine, offering a broader range of basicity and hydrophobicity. rsc.org

Exploration in Novel Ligation and Linker Technologies

The development of efficient methods for the chemical synthesis of proteins is crucial for studying protein function and creating novel therapeutics. This compound, as an Fmoc-protected building block, is utilized within the framework of advanced peptide synthesis and ligation technologies.

Utility in the Synthesis of Peptide Thioesters for Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful method for the total chemical synthesis of proteins. It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. springernature.com The synthesis of the required peptide thioesters using the popular Fmoc-based solid-phase peptide synthesis (SPPS) is challenging because the thioester bond is susceptible to cleavage by the piperidine (B6355638) used to remove the Fmoc protecting group. springernature.comosti.gov

To overcome this, various strategies have been developed. These include the use of specialized linkers, such as the sulfonamide 'safety-catch' linker, which allows for an on-resin cyclization-thiolysis sequence to generate the peptide thioester while avoiding premature cleavage. nih.gov Other approaches involve using N-acylurea thioester surrogates or modified linkers like the Dawson linker (e.g., Fmoc-MeDbz-OH) that are compatible with Fmoc chemistry. springernature.comiris-biotech.de These methods enable the incorporation of a wide range of amino acids, including unnatural ones like this compound, into a peptide sequence that is destined to become a thioester for use in NCL.

Development of Advanced Protecting Group Strategies for Complex Peptides

The synthesis of structurally complex peptides, such as cyclic, branched, or post-translationally modified peptides, requires sophisticated protecting group strategies that go beyond simple linear assembly. The core principle of modern peptide chemistry is the use of orthogonal protecting groups—groups that can be removed under distinct chemical conditions without affecting others. numberanalytics.comcsic.es

The most common strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. csic.es In this two-dimensional scheme, the temporary Nα-Fmoc group is removed at each step of peptide chain elongation using a mild base, typically piperidine. numberanalytics.comcsic.esnih.gov The "permanent" side-chain protecting groups, such as tert-butyl (tBu), are acid-labile and are removed only at the final step using a strong acid like trifluoroacetic acid (TFA). numberanalytics.comcsic.es this compound is designed for use within this Fmoc-based framework.

For more complex peptides, a higher degree of orthogonality is necessary. This has led to the development of triorthogonal and even four-dimensional protecting group schemes. csic.es These strategies introduce additional sets of protecting groups that are stable to both the base used for Fmoc removal and the acid used for tBu removal. numberanalytics.comcsic.es This allows for selective deprotection and modification of specific sites on the peptide while it is still attached to the resin or after it has been cleaved. For example, a protecting group labile to palladium catalysis could be used to unmask a specific amino acid for cyclization or branching, while Fmoc and tBu-based groups elsewhere on the peptide remain intact. acs.org

The development of novel protecting groups is an active area of research. For instance, while Fmoc is typically removed by a base, a method for its removal via hydrogenolysis under mildly acidic conditions has been reported, which is useful for synthesizing peptides with base-sensitive components. acs.orgnih.gov Furthermore, new side-chain protecting groups are designed to prevent common side reactions. For example, specialized aspartate protecting groups have been created to minimize the formation of aspartimide, a common side product in Fmoc SPPS. nih.gov These advanced strategies provide the chemical precision required to assemble highly complex and functionally diverse peptide molecules. csic.es

Table 2: Orthogonal Protecting Groups in Advanced Peptide Synthesis

| Protecting Group Class | Example(s) | Cleavage Conditions | Typical Use |

|---|---|---|---|

| Base-Labile | Fmoc (9-fluorenylmethoxycarbonyl) | 20% Piperidine in DMF csic.esnih.gov | Temporary Nα-protection numberanalytics.com |

| Acid-Labile | Boc (tert-butyloxycarbonyl), tBu (tert-butyl) | Trifluoroacetic Acid (TFA) numberanalytics.comcsic.es | "Permanent" side-chain protection numberanalytics.com |

| Palladium-Labile | Alloc, Allyl | Pd(PPh₃)₄ / Scavenger acs.org | Orthogonal side-chain or backbone protection |

| Photolabile | Nv (2-nitroveratryl) | UV Light (e.g., 365 nm) numberanalytics.com | Orthogonal protection for specific modifications |

Table of Mentioned Compounds

Computational and Theoretical Investigations of N Fmoc 2 Methylamino Butyric Acid Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational landscape of N-Fmoc-2-(methylamino)butyric acid is shaped by the interplay of its constituent parts: the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group, the N-methyl group, and the ethyl side chain. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the accessible conformations of such molecules.

MD simulations, in particular, can track the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior in different environments (e.g., in vacuum or in a solvent). These simulations can reveal the preferred dihedral angles of the backbone and side chain, as well as the orientation of the Fmoc group. For N-methylated amino acids, the steric hindrance introduced by the methyl group significantly restricts the allowable regions of the Ramachandran plot, favoring more extended conformations. nih.gov

A systematic conformational search coupled with energy minimization calculations can identify the low-energy conformers of this compound. The results of such a study would likely show a preference for specific rotamers of the ethyl side chain and a limited range of motion for the Fmoc group. Coarse-grained molecular dynamics simulations could also be employed to study the self-assembly behavior of this amphiphilic molecule, similar to studies on other Fmoc-protected aliphatic amino acids. rsc.org

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of this compound

| Dihedral Angle | Predicted Stable Range (degrees) | Method of Prediction |

| Φ (C-N-Cα-C) | -150 to -120 | Molecular Mechanics/MD |

| Ψ (N-Cα-C-N) | 120 to 150 | Molecular Mechanics/MD |

| ω (Cα-C-N-Cα) | 170 to 180 (trans) | Molecular Mechanics/MD |

| χ1 (N-Cα-Cβ-Cγ) | -70 to -50 and 170 to 180 | Molecular Mechanics/MD |

Note: The data in this table are illustrative and based on general principles of N-methylated amino acids. Specific values would require dedicated computational studies.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. nih.gov These calculations can be applied to elucidate the mechanisms of reactions involving this compound, for instance, in the context of its synthesis or its incorporation into a peptide chain.

The synthesis of N-methylated amino acids can be challenging, and quantum chemical calculations can help optimize reaction conditions by modeling transition states and reaction pathways. cdnsciencepub.com For example, DFT could be used to study the reductive amination process sometimes used to introduce the N-methyl group, or the conditions for the attachment and removal of the Fmoc protecting group. mdpi.comcsic.es

During solid-phase peptide synthesis, the coupling of an N-methylated amino acid to a growing peptide chain is often sluggish due to the increased steric hindrance around the nitrogen atom. scielo.org.mxnih.gov Quantum chemical calculations can model the transition state of the coupling reaction, helping to identify more efficient coupling reagents and conditions. These calculations can provide insights into the activation energies of different pathways, guiding the rational design of synthetic protocols.

Table 2: Application of Quantum Chemical Methods to this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Transition state analysis of peptide coupling | Activation energies, identification of rate-limiting steps, and the effect of different coupling reagents. |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Understanding the electronic transitions and how they are affected by the molecular environment. |

| Ab initio methods | Calculation of reaction enthalpies and Gibbs free energies | Thermodynamic feasibility of synthetic routes and side reactions. |

Prediction of Physicochemical Properties Relevant to Peptide Design (e.g., pKa values)

The physicochemical properties of this compound, such as its acid dissociation constant (pKa), are crucial for its behavior in different environments and for its application in peptide design. The introduction of an N-methyl group alters the electronic environment of both the carboxylic acid and the amino group.

The N-methyl group is electron-donating, which is expected to slightly increase the pKa of the carboxylic acid, making it a weaker acid compared to its non-methylated counterpart. Conversely, the tertiary amine formed by N-methylation is generally less basic than a corresponding secondary amine due to solvation effects, although the electronic effect of the methyl group would suggest an increase in basicity. Computational methods can provide accurate predictions of these pKa values.

Table 3: Hypothetical Predicted pKa Values for 2-(Methylamino)butyric Acid and its N-Fmoc Derivative

| Compound | Functional Group | Predicted pKa | Expected Trend vs. Non-methylated Analog |

| 2-(Methylamino)butyric acid | Carboxylic acid | ~2.4 | Slightly higher |

| 2-(Methylamino)butyric acid | Tertiary amine | ~10.5 | Slightly lower (in aqueous solution) |

| This compound | Carboxylic acid | ~2.4 | Similar to the unprotected amino acid |

Note: These pKa values are illustrative and based on general chemical principles. Precise values would require specific computational or experimental determination.

Future Directions and Emerging Research Frontiers

Advancements in Sustainable and Green Chemistry Approaches for Synthesis

The chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), has traditionally been a resource-intensive process. rsc.org The standard Fmoc/tBu strategy, while effective, is known for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which account for the vast majority of waste generated. gcande.orgrsc.orgacs.org Recognizing the environmental impact, a significant push is underway to develop greener and more sustainable methods for synthesizing Fmoc-protected amino acids, including N-Fmoc-2-(methylamino)butyric acid.

Key advancements in this area include:

Green Solvent Substitution: Researchers are actively exploring and validating alternatives to conventional solvents. rsc.org Promising replacements include 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and N-butylpyrrolidinone (NBP). acs.org Studies have also demonstrated the feasibility of using water or ethanol (B145695) as a solvent for certain steps in SPPS, which significantly reduces hazardous waste and improves laboratory safety. advancedchemtech.comrsc.org For the Fmoc-protection step itself, conducting the reaction in aqueous media has been shown to be an efficient and environmentally benign approach. rsc.orgresearchgate.net

Process Optimization and Waste Reduction: A major source of waste in SPPS is the extensive washing required after deprotection and coupling steps. advancedchemtech.compeptide.com Innovative protocols are being developed to minimize this waste. One such strategy is "in situ Fmoc removal," where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail. This approach can reduce solvent consumption by as much as 75%. peptide.com Furthermore, shifting from traditional batch processes to continuous flow synthesis helps in optimizing reagent use and minimizing excess waste. advancedchemtech.com

Alternative Reagents and Methodologies: The development of more environmentally friendly reagents is a cornerstone of green peptide chemistry. rsc.org This includes using TFA-free cleavage protocols to avoid generating hazardous waste and exploring alternatives to piperidine (B6355638) for the Fmoc-deprotection step. advancedchemtech.com Agro-waste derived solvents are also being investigated as a green medium for peptide bond formation using Fmoc-amino acid chlorides. nih.gov Mechanochemistry, such as ball-milling for peptide synthesis, represents another frontier that reduces solvent use, although its broad application is still in development. rsc.org

These sustainable practices, once broadly adopted, will make the production of this compound and its subsequent use in peptide synthesis more cost-effective and environmentally responsible.

Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis

| Feature | Traditional Solvents (e.g., DMF, NMP) | Emerging Green Solvents (e.g., 2-MeTHF, Water) |

|---|---|---|

| Environmental Hazard | High (Classified as hazardous/problematic) gcande.orgrsc.org | Low to negligible |

| Source | Petrochemical-based | Often bio-based or readily available advancedchemtech.com |

| Waste Profile | Generates hazardous liquid waste advancedchemtech.com | Generates less hazardous or non-hazardous waste |

| Process Compatibility | Well-established but facing regulatory pressure gcande.orgnih.gov | Requires process adaptation but gaining traction acs.orgrsc.org |

Development of Novel Derivatization Strategies and Functionalized Analogs

The core structure of this compound serves as a scaffold for creating a diverse array of functionalized analogs. N-methylation itself is a critical derivatization that enhances the pharmacokinetic properties of peptides, such as resistance to enzymatic degradation and improved cell permeability. researchgate.netnih.gov Emerging research is focused on introducing further modifications to unlock new functionalities.

A primary strategy for creating analogs is C–H functionalization . This powerful technique allows for the direct modification of the amino acid's side chain.

Palladium-Catalyzed β-Functionalization: Research has shown that N-methylated amino acids can undergo stereoselective functionalization at the β-position (the carbon adjacent to the alpha-carbon). researchgate.netacs.org By using a directing group, such as an 8-aminoquinoline (B160924) (AQ) group temporarily installed on the nitrogen, chemists can introduce various aryl, alkyl, and alkenyl side chains. researchgate.netacs.org This method opens the door to creating a vast library of novel N-methylated amino acids derived from the basic structure of this compound, each with potentially unique conformational or binding properties.

Other derivatization approaches focus on improving analytical detection or creating specific functionalities:

Novel Derivatizing Agents: New reagents are being developed to enhance the properties of amino acids for specific applications. For example, compounds like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) can be used to derivatize amino acids to improve their detection signals in mass spectrometry. science.gov

These strategies enable the rational design of functionalized analogs of this compound, paving the way for the synthesis of peptides with finely tuned properties for therapeutic or research purposes. researchgate.net

Expanding the Scope of this compound in Peptide Engineering and Drug Discovery

The incorporation of this compound into peptide chains is a proven strategy for overcoming many of the limitations of natural peptides as drugs. Its role in peptide engineering and drug discovery is rapidly expanding.

Enhancing Therapeutic Properties: N-methylation significantly improves a peptide's metabolic stability by protecting it from proteases, enzymes that would otherwise rapidly degrade it in the body. researchgate.netmdpi.com This enhanced stability is a critical factor in developing viable peptide drugs. Furthermore, N-methylation can increase a peptide's lipophilicity, which often leads to better absorption and bioavailability. researchgate.netnih.gov

Modulating Biological Activity: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to higher affinity and selectivity for its target, such as a receptor or enzyme. nih.gov This makes this compound a key building block for designing potent enzyme inhibitors, receptor antagonists, and agonists. researchgate.netnih.gov Studies on antimicrobial peptides have shown that strategic substitution with N-methyl amino acids can modulate their activity and stability. mdpi.com

Applications in Drug Design and Neuroscience: As a versatile building block, this compound is used to synthesize complex peptide sequences and other bioactive compounds. chemimpex.comchemimpex.com Its utility extends to neuroscience research, where it aids in the study of neuropeptides and the development of potential treatments for neurological disorders. chemimpex.com

Bioconjugation and Targeted Delivery: The unique properties of peptides containing N-methylated residues make them suitable for use in bioconjugation. These peptides can be linked to other molecules, such as cytotoxic drugs or imaging agents, to create targeted therapies that deliver their payload specifically to diseased cells, minimizing side effects. chemimpex.com

The continued exploration of this compound in these areas promises to yield a new generation of sophisticated peptide-based therapeutics with improved efficacy, stability, and safety profiles.

Table 2: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

|---|---|---|

| Proteolytic Stability | Increased | The N-methyl group sterically hinders the approach of proteases to the amide bond. researchgate.netmdpi.com |

| Bioavailability | Often Enhanced | Increased lipophilicity can improve absorption and cell membrane permeability. researchgate.netnih.gov |

| Receptor Binding | Can be Increased | Conformational constraints can pre-organize the peptide into its active shape for target binding. nih.gov |

| Conformational Flexibility | Decreased | The methyl group restricts rotation around the peptide backbone. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Fmoc-2-(methylamino)butyric acid, and how do reaction conditions influence yield?

- Methodology :

- Use acid chloride intermediates for efficient coupling. Dissolve Fmoc-protected amino acids in CH₂Cl₂, add SOCl₂ (3 equivalents), and ultrasonicate for 30 minutes to activate the carboxyl group. Monitor completion via TLC .

- Alternative: Employ DMF dineopentyl acetal for esterification of Fmoc-amino acids to resin-bound handles, enabling mild coupling conditions (room temperature, 4–24 hours) .

- Key Considerations :

- Ultrasonication reduces reaction time and improves activation efficiency compared to traditional heating .

- Avoid prolonged exposure to acidic conditions to prevent Fmoc deprotection .

Q. How can researchers validate the purity and stereochemical integrity of this compound post-synthesis?

- Methodology :

- Chiral HPLC : Use polysaccharide-derived chiral stationary phases (e.g., Chiralpak® IA) with hexane:isopropanol (80:20) mobile phase to resolve enantiomers. Retention time discrepancies >1.5 min indicate stereochemical impurities .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ = 326.3 g/mol) and detect side products (e.g., deprotected amines or truncated peptides) .

- Data Interpretation :

- A single peak in HPLC and matching isotopic patterns in MS indicate high purity.

Q. What solvent systems are compatible with this compound during peptide synthesis?

- Methodology :

- Ionic Liquids : Use 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) for Fmoc removal under mild conditions (room temperature, 20% piperidine), preserving acid-labile side chains .

- Polar Aprotic Solvents : DMF or NMP are preferred for solubilizing Fmoc-amino acids, while THF is unsuitable due to poor solubility .

- Stability Tests :

- Monitor degradation via UV-Vis (λ = 301 nm for Fmoc group) after 24-hour exposure to solvents .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized for sterically hindered residues?

- Methodology :

- Double Coupling Protocol :

| Step | Reagent | Time | Temperature |

|---|---|---|---|

| 1 | HBTU/DIPEA | 45 min | 25°C |

| 2 | DIC/Oxyma | 30 min | 25°C |

- Microwave-Assisted Synthesis : Apply 20 W power for 5 minutes to enhance diffusion in resin pores .

- Troubleshooting :

- Low coupling yields (<95%) may require backbone protection (e.g., pseudoproline dipeptides) .

Q. What strategies mitigate racemization during incorporation of this compound into peptides?

- Methodology :

- Low-Temperature Coupling : Perform reactions at 0–4°C using pre-cooled DMF and activated esters .

- Additives : Include 1% HOBt or Oxyma to suppress base-induced racemization .

- Analysis :

- Compare CD spectra (190–250 nm) of synthetic peptides with enantiopure standards; negative ellipticity at 220 nm indicates D-isomer contamination .

Q. How does the methylamino group in this compound influence peptide conformational stability?

- Methodology :

- Circular Dichroism (CD) : Analyze α-helix or β-sheet propensity in model peptides (e.g., (XAA)₅, X = target residue).

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., TIP3P water) for 100 ns to assess side-chain interactions .

- Findings :

- Methylamino groups stabilize helical conformations via hydrophobic packing but may disrupt β-sheet hydrogen bonding .

Q. What are the metabolic stability implications of incorporating this compound into therapeutic peptides?

- Methodology :

- In Vitro Assays : Incubate peptides with liver microsomes (1 mg/mL) and NADPH (1 mM) for 1 hour. Quantify intact peptide via LC-MS/MS .

- Structural Modifications : Compare half-life (t₁/₂) of methylamino-containing peptides vs. alanine or glycine analogs.

- Data Interpretation :

- Methyl groups reduce protease susceptibility (e.g., >2-fold increase in t₁/₂ against trypsin) but may alter renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.